molecular formula C10H10N4OS B1439667 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-67-3

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1439667
M. Wt: 234.28 g/mol
InChI Key: SJKJCOIGLQAIJR-UHFFFAOYSA-N
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Description

The compound “5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide” is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The “aminomethyl” and “phenyl” groups attached to the thiadiazole ring suggest that this compound may have unique properties compared to other thiadiazoles.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the thiadiazole ring and the attached functional groups. The aminomethyl and phenyl groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are known to undergo a variety of chemical reactions, including alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, amines typically have certain solubility properties, and the presence of the thiadiazole ring could influence its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Parallel Synthesis of Drug-like 5-Amino-Substituted 1,2,4-Thiadiazole Derivatives : A method for the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed. This involves cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, demonstrating potential in synthetic chemistry applications (Park et al., 2009).

  • Synthesis and Fungicidal Activity of N-(1,3,4-Thiadiazolyl) Thiazole Carboxamides : This study reports the synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides, demonstrating their moderate fungicidal activity. This indicates their potential use in agricultural or fungicidal applications (Tang Zi-lon, 2015).

Antimicrobial and Anticancer Activity

  • Novel Synthesis and Antimicrobial Activity of 7-Substituted Derivatives : Research on 2-amino-5-phenyl-1,3,4-thiadiazole derivatives has shown their potential in developing antimicrobial agents. This highlights their significance in pharmaceutical research (Angulwar et al., 2019).

  • A Facile Access and Evaluation of Potent Anticancer Agents : Compounds containing the 1,3,4-thiadiazole moiety, including derivatives of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, have been identified as potent anticancer agents. This demonstrates their potential therapeutic application in oncology (Gomha et al., 2017).

Material Science and Other Applications

  • Corrosion Inhibition for Copper : Phenyl-substituted amino thiadiazoles, including derivatives of the target compound, have been studied as corrosion inhibitors for copper in acidic environments. This suggests their application in material science and engineering (Tang et al., 2009).

  • Drug Delivery System in Polyamide-Montmorillonite Nanocomposites : The use of 1,3,4-oxa(thia)diazoles, related to the target compound, in polyamide-montmorillonite nanocomposites as a drug delivery system shows the versatility of these compounds in advanced pharmaceutical applications (Salahuddin et al., 2014).

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKJCOIGLQAIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199837
Record name 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

CAS RN

1217862-67-3
Record name 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
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5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
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Reactant of Route 5
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

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